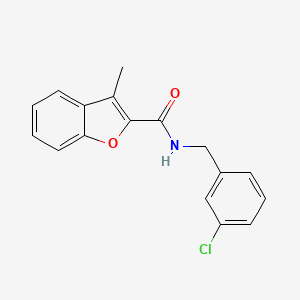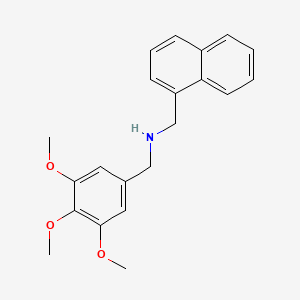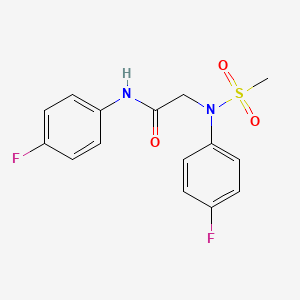
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as CBR-2092, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
作用機序
CBR-2092 acts as a selective antagonist for the dopamine D3 receptor, meaning that it binds to this receptor and prevents the binding of dopamine, a neurotransmitter that is involved in reward and motivation pathways in the brain. By blocking the activity of the dopamine D3 receptor, CBR-2092 has been shown to modulate the release of other neurotransmitters such as acetylcholine and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the brain. In animal studies, CBR-2092 has been shown to reduce drug-seeking behavior and to modulate the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Additionally, CBR-2092 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
実験室実験の利点と制限
One of the main advantages of using CBR-2092 in scientific research is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. Additionally, CBR-2092 has been shown to have a relatively low toxicity profile, making it a safe tool for use in animal studies. However, one limitation of using CBR-2092 is its relatively low potency, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on CBR-2092, including the development of more potent derivatives of this compound for use in animal studies and the exploration of its potential therapeutic effects in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms by which CBR-2092 modulates neurotransmitter release and neuronal activity in the brain, which could lead to the development of new drugs for the treatment of addiction and other neuropsychiatric disorders.
合成法
CBR-2092 can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, CBR-2092 can be synthesized by the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.
科学的研究の応用
CBR-2092 has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune function. CBR-2092 has been shown to selectively bind to a specific subtype of GPCR known as the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-14-7-2-3-8-15(14)21-16(11)17(20)19-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZDIJNAFHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5803605.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)



